![molecular formula C11H10N2O3 B604344 methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate CAS No. 944776-75-4](/img/structure/B604344.png)
methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate is a root exudate that functions as a nitrification inhibitor and as a modulator of the root system architecture by inhibiting primary root elongation and promoting lateral root formation . It can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents .
Chemical Reactions Analysis
Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate is known to modulate the expression of phenylpropanoid metabolism-related genes in perilla roots and leaves. In addition to modulating carbon/nitrogen metabolism, many genes involved in phenylpropanoid metabolism were also modulated by Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate .Scientific Research Applications
Nitrification Inhibition
“Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate” (MHPP) is a root exudate that functions as a nitrification inhibitor . It reduces nitrogen loss by suppressing soil nitrification, which is a process mediated by ammonia-oxidizing bacteria .
Modulation of Root System Architecture
MHPP also modulates the root system architecture (RSA) . It inhibits primary root elongation and promotes lateral root formation .
Interference with Auxin Signaling
MHPP interferes with auxin signaling via the NO/ROS pathway . It elevates the levels of auxin expression and signaling by up-regulating auxin biosynthesis, altering the expression of auxin carriers, and promoting the degradation of the auxin/indole-3-acetic acid family of transcriptional repressors .
Induction of Nitric Oxide and Reactive Oxygen Species
MHPP induces the production of nitric oxide (NO) and promotes reactive oxygen species (ROS) accumulation in root tips . Suppressing the accumulation of NO or ROS alleviates the inhibitory effect of MHPP on primary root elongation .
Modulation of Plant Growth and Secondary Metabolite Accumulation
MHPP modulates plant growth and secondary metabolite accumulation by inducing metabolic changes . It reduces primary root growth but markedly induces lateral root formation in perilla seedlings .
Preparation of G Protein-Coupled Receptor 40 Agonists
MHPP can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents .
Enzymatic Coupling of Saccharides to Protein
MHPP may be used in the enzymatic coupling of saccharides to protein .
Improvement of Medicinal Ingredients in Perilla Plants
MHPP improves the contents of medicinal ingredients in perilla plants . The application of MHPP may represent a useful strategy for medicinal plant cultivation .
Mechanism of Action
Target of Action
Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate, also known as MHPP, primarily targets the Macrophage Migration Inhibitory Factor (MIF) . MIF is a pro-inflammatory cytokine that plays a crucial role in the immune response and inflammation.
Mode of Action
MHPP interacts with its target, MIF, to inhibit its function . .
Biochemical Pathways
MHPP is known to modulate the nitrification process in soil . Nitrification is a crucial part of the nitrogen cycle, where ammonia is oxidized to nitrite and then to nitrate. By inhibiting this process, MHPP reduces nitrogen loss in the soil, thereby improving nitrogen use efficiency .
Pharmacokinetics
It’s known that the compound’s action is influenced by the presence of ammonium ions in the environment .
Result of Action
MHPP has been found to modulate plant growth and root system architecture (RSA) by inhibiting primary root elongation and promoting lateral root formation . It also induces metabolic changes in plants, leading to differential accumulation of secondary metabolites .
Action Environment
The action of MHPP is influenced by environmental factors such as soil pH and clay content . For instance, MHPP showed different levels of nitrification inhibition in acidic and calcareous soils . Furthermore, the presence of ammonium ions in the environment is necessary for MHPP’s action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-11(15)10-6-9(12-13-10)7-2-4-8(14)5-3-7/h2-6,14H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJXOFPMZYYNNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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